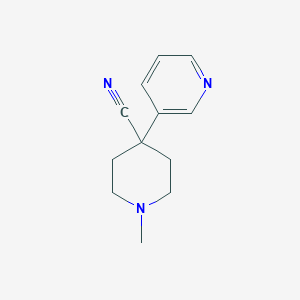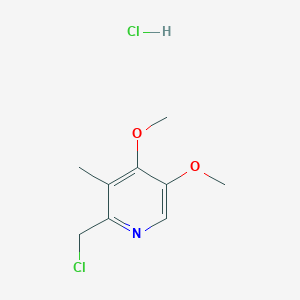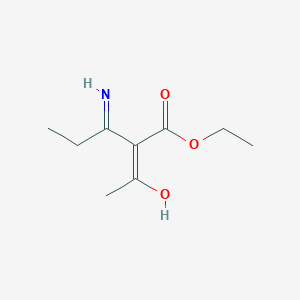![molecular formula C10H6N2S2 B14341493 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine CAS No. 93597-00-3](/img/structure/B14341493.png)
4-(Thiophen-2-yl)thieno[2,3-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-2-yl)thieno[2,3-d]pyridazine is a heterocyclic compound that features a unique structure combining thiophene and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazole boronic acid . Another approach involves the condensation of thiophene derivatives with pyridazine precursors under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but scaled up with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
4-(Thiophen-2-yl)thieno[2,3-d]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar structural features.
Thieno[3,4-b]pyridine: Shares the thiophene ring but differs in the fused ring system.
Pyridazine and Pyridazinone Derivatives: These compounds also contain the pyridazine ring and exhibit a wide range of biological activities .
Uniqueness: 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine stands out due to its unique combination of thiophene and pyridazine rings, which imparts distinct electronic and biological properties. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .
Properties
CAS No. |
93597-00-3 |
|---|---|
Molecular Formula |
C10H6N2S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
4-thiophen-2-ylthieno[2,3-d]pyridazine |
InChI |
InChI=1S/C10H6N2S2/c1-2-8(13-4-1)10-7-3-5-14-9(7)6-11-12-10/h1-6H |
InChI Key |
AHVMVZDROHSVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C3C=CSC3=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
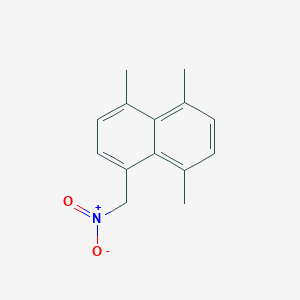
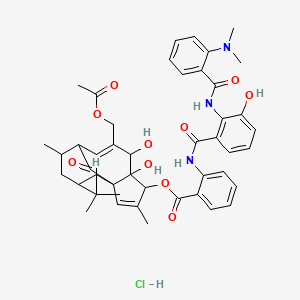
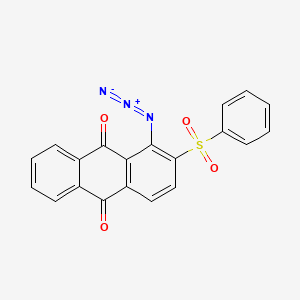
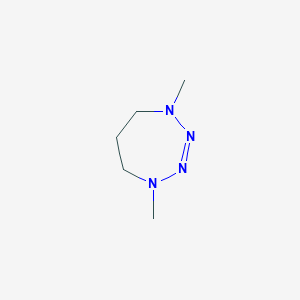
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
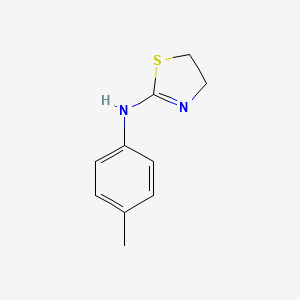

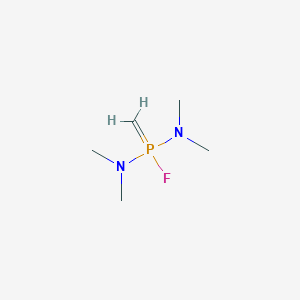
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
